2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride
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Overview
Description
2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is a synthetic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a pentanoic acid backbone, with an additional hydrochloride group enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment for handling fluorinated compounds and maintaining strict control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include substituted pentanoic acids, amines, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. This compound may inhibit enzyme activity or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
- 2,5-Diamino-2-methylpentanoic acid;hydrochloride
Uniqueness
Compared to similar compounds, 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .
Properties
CAS No. |
1980033-64-4 |
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Molecular Formula |
C6H12ClF3N2O2 |
Molecular Weight |
236.62 g/mol |
IUPAC Name |
2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)5(11,4(12)13)2-1-3-10;/h1-3,10-11H2,(H,12,13);1H |
InChI Key |
HGXSFUDZLCZFMO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)(C(F)(F)F)N)CN.Cl |
Origin of Product |
United States |
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